molecular formula C8H16S B13272396 2,3-Dimethylcyclohexane-1-thiol

2,3-Dimethylcyclohexane-1-thiol

Cat. No.: B13272396
M. Wt: 144.28 g/mol
InChI Key: ZJZQKHDZCJYKAM-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclohexane-1-thiol is an organic compound belonging to the class of cycloalkanes It features a cyclohexane ring substituted with two methyl groups at the 2nd and 3rd positions and a thiol group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 2,3-dimethylcyclohexanone, the thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and thiolation reactions, employing catalysts like palladium or platinum to facilitate the reactions under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethylcyclohexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclohexane-1-thiol primarily involves its thiol group, which can participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which play a crucial role in maintaining the redox balance in biological systems. Additionally, the compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclohexane: Lacks the thiol group, making it less reactive in redox reactions.

    3,3-Dimethylcyclohexane-1-thiol: Similar structure but different substitution pattern, leading to variations in reactivity and stability.

    2,2-Dimethylcyclohexane-1-thiol: Another isomer with different physical and chemical properties.

Uniqueness

2,3-Dimethylcyclohexane-1-thiol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. The presence of the thiol group at the 1st position allows for specific interactions in redox reactions and thiol-disulfide exchange processes, making it valuable in various applications .

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2,3-dimethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3

InChI Key

ZJZQKHDZCJYKAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)S

Origin of Product

United States

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